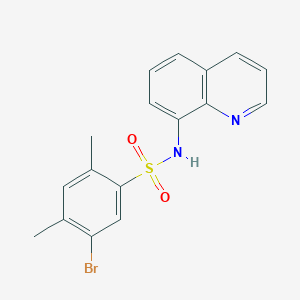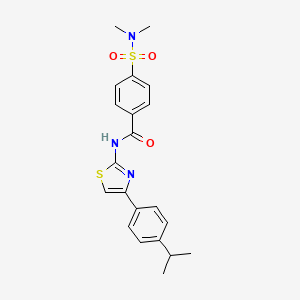![molecular formula C23H20BrClN2O2 B2404385 Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate CAS No. 378766-22-4](/img/structure/B2404385.png)
Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate” is a complex organic molecule that contains several functional groups and aromatic rings. It has a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core is substituted with various groups including a bromo group, a chlorophenyl group, a phenyl group, and a methyl acetate group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinazoline core, followed by various substitution reactions to introduce the different groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The presence of the bromine and chlorine atoms would likely make the molecule quite dense and potentially polar .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the bromine and chlorine atoms make the molecule susceptible to nucleophilic substitution reactions. The ester group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Based on its structure, we can infer that it’s likely to be a solid at room temperature with a relatively high melting point due to the presence of aromatic rings and halogens. It’s likely to be soluble in organic solvents but not very soluble in water .科学的研究の応用
Antimicrobial Properties
Research has highlighted the antimicrobial properties of various quinazolinone derivatives. For instance, the synthesis and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, which are closely related to Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate, have been reported. These compounds show significant biological activity, particularly against various microbes (Raval, Desai, & Desai, 2012). Additionally, the synthesis of substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives and their antimicrobial activity have been studied, highlighting the potential of these compounds in combating bacterial and fungal infections (Chaitanya, Guguloth, Damodhar, & An, 2017).
Anticancer Potential
Some quinazolinone derivatives have been explored for their anticancer properties. A study on the design, synthesis, and biological evaluation of novel α-aminophosphonates based quinazolinone moiety as potential anticancer agents indicates that these compounds have shown promising results in inhibiting the proliferation of cancer cells (Awad, Abdel-Aal, Atlam, & Hekal, 2018).
Fungicidal Activity
Quinazolinone derivatives also exhibit fungicidal properties. A study on the synthesis, crystal structure, and fungicidal activity of novel pyrazoles containing quinazolinone structures revealed moderate activity against various fungal pathogens (Liu, Li, Chen, Xiong, Yu, Jing, Zheng, Du, & Jiang, 2014).
Safety And Hazards
将来の方向性
The future research directions for this compound could include exploring its potential uses in various fields such as medicinal chemistry, materials science, or chemical synthesis. It could also involve studying its physical and chemical properties in more detail or developing more efficient methods for its synthesis .
特性
IUPAC Name |
methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrClN2O2/c1-29-21(28)14-27-22(15-5-3-2-4-6-15)19-13-17(24)9-12-20(19)26-23(27)16-7-10-18(25)11-8-16/h2-13,22-23,26H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCQEXGYFMVVSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2404302.png)
![diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2404304.png)
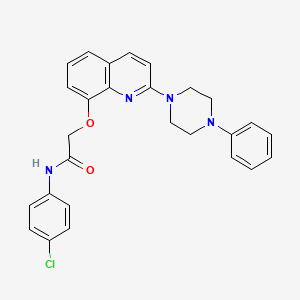
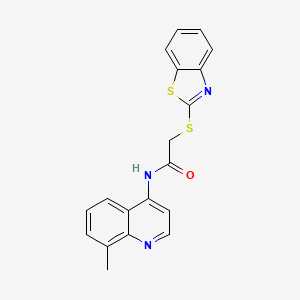
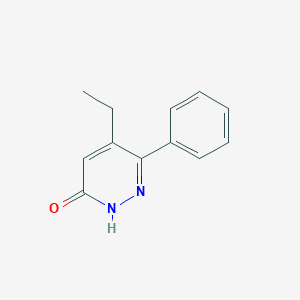
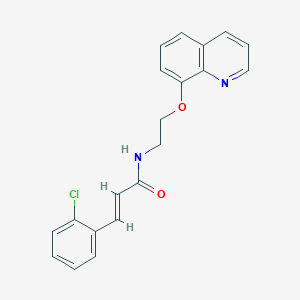
![N-cyclopropyl-2-(2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2404313.png)
![3-(4-(methylthio)phenyl)-2-phenyl-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2404314.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline](/img/structure/B2404315.png)
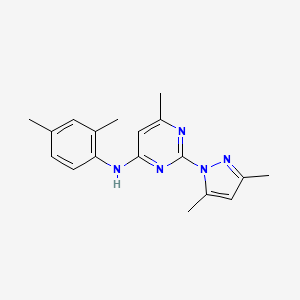
![2-(6-(Morpholine-4-carbonyl)benzo[d]thiazol-2-yl)isoindoline-1,3-dione](/img/structure/B2404317.png)
![8-(3-Chloro-4-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2404318.png)
